3-Benzylbenzaldehyde

Übersicht

Beschreibung

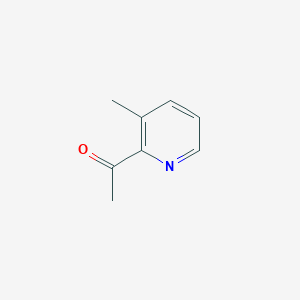

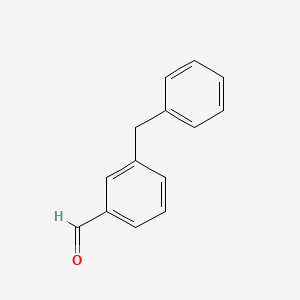

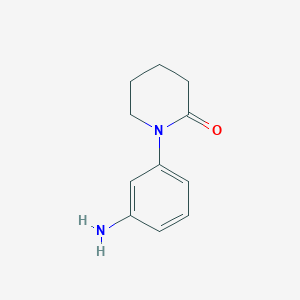

3-Benzylbenzaldehyde is a compound that can be synthesized through various chemical reactions. It is structurally characterized by a benzaldehyde group attached to a phenyl ring through a methylene bridge. This compound is of interest due to its potential applications in the synthesis of more complex organic molecules and its relevance in various chemical reactions.

Synthesis Analysis

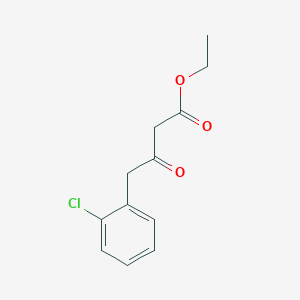

The synthesis of compounds related to 3-benzylbenzaldehyde can be achieved through different methods. For instance, 3-benzoylcoumarins and coumarin-3-carbaldehydes, which share a structural similarity with 3-benzylbenzaldehyde, can be synthesized from 2-hydroxybenzaldehydes under esterification conditions . Additionally, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde, a compound with a benzyloxy substituent similar to the benzyl group in 3-benzylbenzaldehyde, can be performed via O-alkylation and Vilsmeier-Hack (V-H) reactions, with an overall yield of 82.26% .

Molecular Structure Analysis

The molecular structure of compounds related to 3-benzylbenzaldehyde can be analyzed through various spectroscopic techniques. For example, the IR spectral and structural changes of 3-hydroxybenzaldehyde, a compound structurally similar to 3-benzylbenzaldehyde, have been studied, revealing significant changes upon conversion to the oxyanion form . The structure of benzyloxybenzaldehyde-4-phenyl-3-thiosemicarbazone, which contains a benzyloxy moiety, has been proposed based on IR and NMR spectra .

Chemical Reactions Analysis

3-Benzylbenzaldehyde can undergo various chemical reactions. For example, benzaldehyde, the core structure of 3-benzylbenzaldehyde, can be nitrated to produce nitrobenzaldehyde isomers, which are important in the synthesis of bulk and fine chemicals . The reaction network and kinetics of this process have been extensively studied. Additionally, the synthesis of triorganosiloxybenzaldehydes, which could be structurally related to 3-benzylbenzaldehyde by substituting the benzyl group with a triorganosilyl group, has been reported, providing insights into the stability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-benzylbenzaldehyde can be inferred from related compounds. For instance, the crystal structure of 3-bromo-N'-(E)-4-hydroxybenzylidene]benzohydrazide, which contains a benzylidene moiety, shows intermolecular hydrogen bonding forming a three-dimensional network . The stability of triorganosiloxybenzaldehydes has been studied, indicating that the formyl group has an unfavorable influence on stability, while the methoxy group has a favorable influence . These findings can provide insights into the stability and reactivity of 3-benzylbenzaldehyde.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Chemical Reactions

C(sp(3))-H Activation : 3-Benzylbenzaldehyde derivatives can be synthesized from 2-methylbenzaldehyde and iodobenzene using a C(sp(3))-H activation process, where acetohydrazone acts as a transient directing group (Ma, Lei, & Hu, 2016).

Remote Benzylic C(sp3)–H Oxyfunctionalization : This process, catalyzed by Cu(OAc)2, transforms various substituted 4-cresols, 4-alkylphenols, and 4-hydroxybenzyl alcohols into aromatic carbonyl compounds. This method is valuable due to the pharmaceutical importance of 4-hydroxybenzaldehydes (Jiang et al., 2014).

Synthesis of Electrically Conductive Polymers : Bis-aldehyde monomers, including derivatives of 3-Benzylbenzaldehyde, are used to create poly(azomethine)s with significant electrical conductivity. This includes synthesizing various monomers and analyzing their physicochemical properties (Hafeez et al., 2019).

Oxidation Reactions : For example, catalytic oxidation of benzylic alcohols to aldehydes in water under room temperature conditions (Wu et al., 2016).

Nitration Reactions : Benzaldehyde nitration by mixed acid under homogeneous conditions is essential in synthesizing various products for the bulk and fine chemicals industry (Russo et al., 2017).

Biochemical and Pharmaceutical Applications

Fluorescent pH Sensors : New probes derived from 3-Benzylbenzaldehyde act as highly selective fluorescent pH sensors. This is valuable for studying biological organelles (Saha et al., 2011).

Metal Complexes Synthesis : Synthesis and optical studies of 3-Benzylbenzaldehyde derivatives have been conducted to create metal complexes with potential applications in various fields, including catalysis and materials science (Mekkey et al., 2020).

Material Science and Engineering

Development of Liquid Crystal Materials : Research on Benzylidene-based molecules containing two Azomethine units, derived from intermediates like 4-heptyloxybenzaldehyde, has been conducted to study their mesophase behavior and potential in liquid crystal applications (Jamain & Khairuddean, 2021).

Solid Phase Organic Synthesis : Benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been investigated as linkers for solid phase organic synthesis (Swayze, 1997).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-benzylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOKWSUUUYFPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30518229 | |

| Record name | 3-Benzylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzylbenzaldehyde | |

CAS RN |

52315-08-9 | |

| Record name | 3-Benzylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)